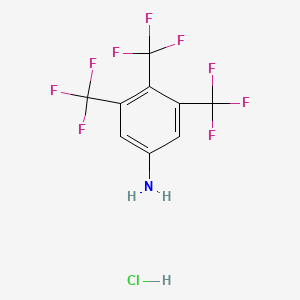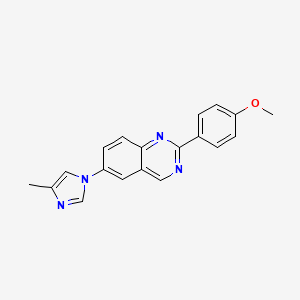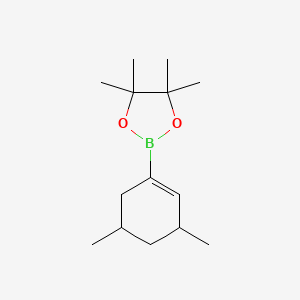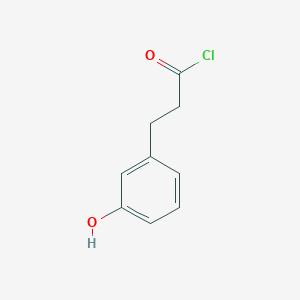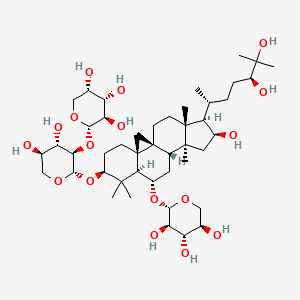
Tetramethylrhodamine Cadaverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylrhodamine Cadaverine is a fluorescent dye that is widely used in biological and chemical research. It is a derivative of cadaverine, a naturally occurring polyamine, and tetramethylrhodamine, a fluorescent compound. This compound is particularly useful for labeling and tracking biological molecules due to its strong fluorescence properties.
Méthodes De Préparation
Tetramethylrhodamine Cadaverine can be synthesized through a series of chemical reactions. The primary aliphatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative by using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) . Industrial production methods often involve the use of water-soluble carbodiimides such as EDAC (E2247) to couple carboxylic acids of proteins and other water-soluble biopolymers to this molecule in aqueous solution .
Analyse Des Réactions Chimiques
Tetramethylrhodamine Cadaverine undergoes several types of chemical reactions:
Substitution Reactions: The primary aliphatic amine can be coupled to aldehydes and ketones to form a Schiff base.
Reduction Reactions: The Schiff base can be reduced to a stable amine derivative using sodium borohydride or sodium cyanoborohydride.
Coupling Reactions: Carboxylic acids of proteins and other biopolymers can be coupled to this molecule using water-soluble carbodiimides.
Applications De Recherche Scientifique
Tetramethylrhodamine Cadaverine has a wide range of applications in scientific research:
Chemistry: It is used for labeling and tracking chemical reactions due to its strong fluorescence properties.
Medicine: It is used in diagnostic procedures to label and track specific molecules within cells and tissues.
Industry: It is used in the development of fluorescent probes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of Tetramethylrhodamine Cadaverine involves its ability to form stable amine derivatives through coupling and reduction reactions. The primary aliphatic amine can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative . This allows it to label and track various biological molecules effectively.
Comparaison Avec Des Composés Similaires
Tetramethylrhodamine Cadaverine is unique due to its strong fluorescence properties and its ability to form stable amine derivatives. Similar compounds include:
Tetramethylrhodamine: A fluorescent dye used for labeling and tracking molecules.
Cadaverine: A naturally occurring polyamine with various biological activities.
Fluorescein: Another fluorescent dye used for similar applications but with different fluorescence properties.
This compound stands out due to its combination of strong fluorescence and ability to form stable derivatives, making it highly useful in various scientific research applications.
Propriétés
Formule moléculaire |
C31H38N4O4 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
N-(5-aminopentyl)acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C7H16N2O/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-7(10)9-6-4-2-3-5-8/h5-14H,1-4H3;2-6,8H2,1H3,(H,9,10) |
Clé InChI |
WPJCHVPEEQEKQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


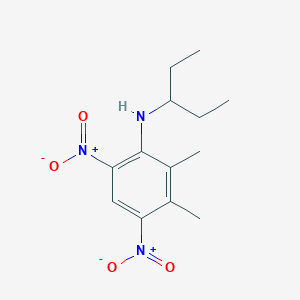
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)
